Xanthinol

Description

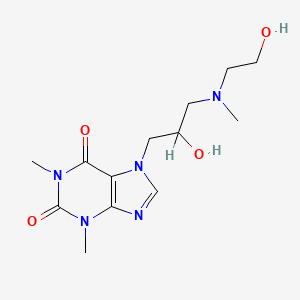

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFGXPJYDCSWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048255 | |

| Record name | Xanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2530-97-4 | |

| Record name | Xanthinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN1B5910V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

179-180 ºC | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Pharmacological profile and properties of Xanthinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol, most commonly available as this compound Nicotinate, is a vasoactive compound that has been utilized in the management of cerebrovascular and peripheral vascular disorders.[1][2][3] It is a salt of this compound, a theophylline derivative, and nicotinic acid (niacin or vitamin B3).[4][5] This technical guide provides an in-depth overview of the pharmacological profile and properties of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C13H21N5O4 | |

| Molecular Weight | 311.34 g/mol | |

| Appearance | Yellowish-white crystalline powder | |

| Solubility | Water soluble |

Pharmacological Profile

Mechanism of Action

The pharmacological effects of this compound Nicotinate are attributable to the synergistic actions of its two components: the this compound moiety and nicotinic acid. Upon administration, it is rapidly hydrolyzed into these two constituents.

This compound Moiety: As a derivative of theophylline, the this compound component is believed to exert its effects through two primary mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are known inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP in vascular smooth muscle cells, resulting in vasodilation.

-

Adenosine Receptor Antagonism: Xanthines are also recognized as antagonists of adenosine receptors. By blocking these receptors, they can counteract the vasoconstrictive effects of adenosine.

Nicotinic Acid Moiety: Nicotinic acid contributes to the vasodilatory and metabolic effects of the compound through several pathways:

-

Prostaglandin Synthesis: Nicotinic acid stimulates the production of prostaglandins, particularly prostaglandin D2 (PGD2), which are potent vasodilators.

-

Influence on Cellular Metabolism: Nicotinic acid is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are critical for numerous metabolic processes, including tissue respiration and glucose metabolism. The positively charged this compound ion is thought to facilitate the transport of nicotinic acid into cells.

The combined actions of the this compound and nicotinic acid moieties result in vasodilation, improved blood flow, and enhanced cellular metabolism.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is vasodilation, leading to increased blood flow in both cerebral and peripheral vascular beds. This improvement in microcirculation is thought to underlie its therapeutic benefits.

Studies have demonstrated that this compound Nicotinate can:

-

Improve cerebral metabolism: By increasing glucose and oxygen utilization in the brain.

-

Enhance erythrocyte flexibility: This improves the rheological properties of blood, allowing for easier passage through narrow capillaries.

-

Inhibit platelet aggregation: This effect may contribute to its therapeutic use in vascular disorders.

-

Reduce blood viscosity, cholesterol, and fibrinogen levels.

Pharmacokinetics

| Parameter | Value | Source |

| Absorption Half-life | 0.4 hours | |

| Volume of Distribution | 0.93 L/kg | |

| Metabolism | Rapidly degrades into this compound and nicotinic acid. This compound is metabolized to stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines. | |

| Elimination | Metabolites are excreted in the urine, with about 7-8% of the eliminated this compound being in the form of its metabolites. |

Therapeutic Applications

This compound Nicotinate has been primarily indicated for the treatment of:

-

Cerebrovascular disorders: Including conditions associated with impaired cerebral circulation.

-

Peripheral vascular diseases: Such as intermittent claudication.

-

Hyperlipidemia: Due to the cholesterol-lowering effects of nicotinic acid.

Clinical studies have shown that this compound Nicotinate can significantly improve symptoms in patients with inoperable peripheral vascular disease, including reductions in claudication pain and rest pain. It has also been investigated for its potential in promoting the healing of leg ulcers associated with hemoglobinopathies.

Adverse Effects and Drug Interactions

Common side effects of this compound Nicotinate include flushing, generalized itching, rash, and abdominal pain. Due to its vasodilatory effects, it may cause hypotension.

This compound Nicotinate can interact with antihypertensive drugs, potentially leading to an excessive drop in blood pressure.

Experimental Protocols

Detailed experimental protocols for characterizing the pharmacological profile of this compound are crucial for research and development. Below are representative methodologies for key assays.

Phosphodiesterase Inhibition Assay (Representative Protocol)

This assay would be used to determine the inhibitory potency (IC50) of this compound on various phosphodiesterase isoforms.

Materials:

-

Recombinant human phosphodiesterase enzymes (e.g., PDE1-5)

-

[3H]-cAMP or [3H]-cGMP as a substrate

-

Snake venom nucleotidase

-

Ion-exchange resin

-

Scintillation fluid and counter

-

This compound Nicotinate and reference inhibitors (e.g., IBMX, rolipram)

Method:

-

Prepare assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Add a solution of this compound Nicotinate at various concentrations to the assay wells.

-

Initiate the reaction by adding the phosphodiesterase enzyme and the radiolabeled substrate.

-

Incubate the mixture at 30°C for a defined period.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Separate the radiolabeled nucleoside from the unreacted substrate using an ion-exchange resin.

-

Quantify the amount of radioactivity in the eluate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound Nicotinate and determine the IC50 value using non-linear regression analysis.

Ex Vivo Vasodilation Assay (Representative Protocol)

This assay would be used to determine the vasodilatory efficacy (EC50) of this compound Nicotinate on isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution

-

Phenylephrine or other vasoconstrictors

-

This compound Nicotinate and a reference vasodilator (e.g., acetylcholine)

Method:

-

Mount the arterial rings in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a sustained contraction with a vasoconstrictor like phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound Nicotinate to the bath.

-

Record the changes in isometric tension.

-

Calculate the percentage of relaxation at each concentration relative to the pre-contracted tension.

-

Determine the EC50 value by plotting a concentration-response curve.

Signaling Pathways

The multifaceted mechanism of action of this compound involves several key signaling pathways.

Xanthine Moiety Signaling Pathway

The this compound component, as a phosphodiesterase inhibitor and potential adenosine receptor antagonist, influences intracellular cyclic nucleotide levels.

Caption: Signaling pathway of the this compound moiety.

Nicotinic Acid Moiety Signaling Pathway

The nicotinic acid component primarily acts through prostaglandin synthesis to induce vasodilation.

Caption: Signaling pathway of the Nicotinic Acid moiety.

Conclusion

This compound Nicotinate is a compound with a well-documented history of use in vascular disorders. Its dual mechanism of action, combining the vasodilatory and metabolic effects of its this compound and nicotinic acid components, provides a multifaceted approach to improving blood flow and cellular function. This technical guide summarizes the key pharmacological properties of this compound, offering a foundation for further research and development in the field of vascular pharmacology. Further investigation into its specific interactions with molecular targets and detailed characterization of its pharmacodynamic effects will continue to enhance our understanding of this compound's therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Thrombolytic and antiplatelet action of this compound nicotinate (Sadamin): possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound nicotinate in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Xantinol Nicotinate used for? [synapse.patsnap.com]

- 5. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

Synthesis and Chemical Characterization of Xanthinol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of xanthinol derivatives, with a primary focus on the widely used vasodilator, this compound Nicotinate. It details established chemical synthesis protocols, including a chemoenzymatic approach for producing enantiomerically enriched compounds. This document outlines a suite of analytical techniques crucial for the structural elucidation and quantification of these derivatives, including spectroscopic (NMR, MS, IR) and chromatographic (HPLC, LC-MS/MS) methods. Furthermore, it presents the proposed mechanism of action related to cellular metabolism. The guide is intended to serve as a detailed resource, offering structured data, experimental protocols, and visual workflows to support research and development in this area.

Introduction to this compound Derivatives

Xanthine and its derivatives are a class of purine alkaloids with a wide range of documented pharmacological activities, including anti-inflammatory, antitumor, and bronchodilator effects[1][2]. This compound is a water-soluble derivative of niacin, and its nicotinate salt, this compound Nicotinate, is a well-known therapeutic agent that functions as a peripheral vasodilator[3][4]. It is used in the management of vascular disorders by improving blood flow and oxygen supply to tissues[3]. The therapeutic effect is attributed to its ability to directly act on the smooth muscle of small arteries and capillaries, enhance cellular metabolism, and improve blood rheology.

This guide provides an in-depth look at the synthesis and characterization of these compounds, offering detailed experimental procedures and quantitative data to aid researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical routes. The most common methods for this compound Nicotinate are detailed below.

Standard Chemical Synthesis of this compound Nicotinate

The conventional synthesis of this compound Nicotinate is a multi-step process involving the reaction of theophylline with a propanolamine side chain, followed by salt formation with nicotinic acid.

Experimental Protocol:

-

Step 1: Synthesis of 1-chloro-3-(methylhydroxyethylamino)-propanol-2: To a solution of epichlorohydrin (740 parts by weight) in isopropyl alcohol (200 parts by volume), methylaminoethanol (600 parts by weight) is added over approximately 3 hours while maintaining the temperature at 15-20°C using a cooling bath. Stirring is continued for an additional hour at 25°C until the exothermic reaction ceases.

-

Step 2: Preparation of Theophylline Sodium Salt: Theophylline-hydrate (1,584 parts by weight) is added to a stirred solution of caustic soda (320 parts by weight) in water (200 parts by weight) and diluted with isopropyl alcohol (6,000 parts by weight) at 50-60°C. This results in the precipitation of the theophylline sodium salt.

-

Step 3: Condensation Reaction: The solution of 1-chloro-3-(methylhydroxyethylamino)-propanol-2 from Step 1 is added dropwise to the theophylline sodium salt suspension while heating to the boiling point of the alcohol over about 3 hours. The mixture is cooked for an additional 2 hours.

-

Step 4: Salt Formation and Purification: After filtering off the precipitated sodium chloride, the alcoholic solution is mixed with nicotinic acid (975 parts by weight) and heated until complete dissolution. The final product, 3-(methylhydroxyethylamino)-2-hydroxypropyltheophylline-nicotinate (this compound Nicotinate), crystallizes upon cooling. The product is then isolated and recrystallized from 85% isopropyl alcohol. An alternative method uses absolute ethyl alcohol as the solvent and refines the crude product with 90% ethanol and activated carbon.

Caption: Chemical Synthesis Workflow of this compound Nicotinate.

Chemoenzymatic Synthesis of (S)-(+)-Xanthinol Nicotinate

A chemoenzymatic method has been developed for the synthesis of enantiomerically enriched this compound Nicotinate. This approach utilizes an enzyme-mediated kinetic resolution as the key step.

Experimental Protocol:

-

Enantioselective Methanolysis: The core of this method is the enantioselective lipase-mediated methanolysis of a racemic intermediate, 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate.

-

Enzyme and Solvent System: The reaction is performed using lipase type B from Candida antarctica immobilized on an acrylic resin (CAL-B, Novozym 435). The enzyme is suspended in a homophasic acetonitrile-methanol mixture.

-

Conversion to Final Product: The resulting key chlorohydrin intermediate is then converted into enantioenriched (S)-(+)-xanthinol nicotinate through subsequent chemical steps.

Synthesis Data Summary

The following tables summarize the quantitative data reported for the synthesis of this compound Nicotinate.

Table 1: Chemical Synthesis of this compound Nicotinate - Quantitative Data

| Method | Solvent | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Standard Condensation | Isopropyl Alcohol | 75% - 80% | 180 |

| Modified Condensation | Absolute Ethyl Alcohol | 79.2% - 86% | Not Specified | |

Table 2: Chemoenzymatic Synthesis of (S)-(+)-Xanthinol Nicotinate - Quantitative Data

| Key Step | Enzyme | Yield (Chlorohydrin Intermediate) | Enantiomeric Excess (ee) of Final Product | Reference |

|---|

| Enantioselective Methanolysis | Lipase B from Candida antarctica (CAL-B) | 38% | 65% | |

Chemical Characterization

The definitive identification and purity assessment of synthesized this compound derivatives require a combination of spectroscopic and chromatographic techniques..

Caption: General Workflow for Chemical Characterization.

Spectroscopic Methods

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds, including xanthine derivatives. Both 1H and 13C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of atomic nuclei. For this compound Nicotinate, 13C NMR spectral data is available in public databases.

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in human plasma.

Experimental Protocol (LC-MS/MS):

-

Sample Preparation: Plasma samples (0.5 mL) are pretreated with 20% trichloroacetic acid for protein precipitation.

-

Chromatography: Separation is achieved on a Lichrospher silica column (5 µm, 250 mm x 4.6 mm i.d.).

-

Mobile Phase: An isocratic mobile phase of methanol-water containing 0.1% formic acid (50:50, v/v) is used at a flow rate of 1 mL/min.

-

Detection: this compound is measured using an electrospray ionization (ESI) source in positive selected reaction monitoring (SRM) mode.

IR spectroscopy is valuable for identifying the functional groups present in a molecule. The vibration spectrum provides a unique fingerprint for the compound. For xanthine derivatives, characteristic absorption bands for C=O, C-N, and C-H groups can be observed to confirm the integrity of the xanthine core and its substituents.

UV-Vis spectroscopy is useful for confirming the presence of chromophores, such as the purine ring system in xanthine derivatives. It is also a widely used method for the quantification of these compounds in pharmaceutical formulations.

Chromatographic Methods

HPLC is a cornerstone technique for both the separation and quantification of xanthine derivatives. It offers high sensitivity and specificity, particularly when combined with extraction methods like Solid-Phase Extraction (SPE) for complex matrices. Reverse-phase HPLC (RP-HPLC) and Ultrafast Liquid Chromatography (UFLC) methods have been established for the estimation of this compound Nicotinate in pharmaceutical dosage forms.

Other Techniques

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. This technique was successfully used to confirm the first crystal structures of the nicotinic acid salt of optically active this compound.

Chemical Characterization Data Summary

The following table summarizes key quantitative parameters for a validated LC-MS/MS method used for the analysis of this compound.

Table 3: Validated LC-MS/MS Method for this compound Quantification in Human Plasma

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 10.27 to 1642.8 ng/mL | |

| Limit of Quantification (LOQ) | 10.27 ng/mL | |

| Mean Plasma Extraction Recovery | 90.9% - 100.2% | |

| Intra-batch Variability (RSD) | < 4.8% |

| Inter-batch Variability (RSD) | < 7.9% | |

Mechanism of Action and Signaling

This compound Nicotinate is a potent vasodilator that is known to easily pass through cell membranes. Its mechanism of action is believed to be linked to its influence on cellular metabolism.

Once inside the cell, this compound Nicotinate dissociates into this compound and nicotinic acid. The nicotinic acid component is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are critical for numerous metabolic pathways, including tissue respiration and the citrate cycle. By increasing the availability of these coenzymes, this compound Nicotinate is thought to enhance glucose metabolism, leading to an increase in cellular energy in the form of adenosine triphosphate (ATP). This metabolic boost, particularly in erythrocytes and endothelial cells, is proposed to contribute to its vasodilatory effects and the improvement of microcirculation.

References

- 1. RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW [sjpms.journals.ekb.eg]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. This compound Nicotinate | 437-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | C13H21N5O4 | CID 9913 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Vitro Vasodilatory Effects of Xanthinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a compound combining this compound and nicotinic acid (niacin), is recognized for its vasodilatory properties. While direct in-vitro studies quantifying the vasodilatory effects of the combined this compound Nicotinate molecule are limited in publicly available literature, its mechanism of action is understood through the individual actions of its components. This compound, a derivative of theophylline, is proposed to induce vasodilation through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Nicotinic acid is understood to mediate vasodilation primarily through the release of prostaglandins. This technical guide synthesizes the available in-vitro data on this compound Nicotinate and its constituent parts, providing a detailed overview of its mechanism of action, relevant experimental protocols, and key signaling pathways.

Introduction

This compound Nicotinate is a vasoactive agent employed in the management of peripheral and cerebral vascular disorders.[1] Its therapeutic efficacy is attributed to the synergistic effects of its two components: this compound and nicotinic acid.[2][3] this compound, a xanthine derivative, contributes to smooth muscle relaxation, while nicotinic acid, a B vitamin, induces potent vasodilation.[2][4] This document provides a comprehensive overview of the in-vitro studies that elucidate the vasodilatory mechanisms of this compound Nicotinate, with a focus on experimental data and signaling pathways.

Quantitative Data on In-Vitro Effects

Table 1: In-Vitro Effects of this compound Nicotinate on Human Umbilical Artery Smooth Muscle Cells (HUASMCs)

| Parameter | Concentration Range | Observed Effect | Reference |

| Inhibition of HUASMC Proliferation | 2.76 - 276 µM | Dose-dependent inhibition of proliferation. | |

| PDGFR mRNA Levels | 2.76 - 276 µM | Dose-dependent decrease in platelet-derived growth factor receptor mRNA. | |

| PDGFR-β Protein Levels | 2.76 - 276 µM | Dose-dependent decrease in platelet-derived growth factor receptor-β protein. |

Postulated Signaling Pathways of Vasodilation

The vasodilatory effect of this compound Nicotinate is believed to be a composite of the signaling pathways activated by this compound and nicotinic acid.

This compound-Mediated Pathway: Phosphodiesterase Inhibition

As a theophylline derivative, this compound is thought to inhibit phosphodiesterase (PDE) enzymes in vascular smooth muscle cells. PDE inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation of downstream targets that promote smooth muscle relaxation and vasodilation.

Nicotinic Acid-Mediated Pathway: Prostaglandin Release

Nicotinic acid-induced vasodilation is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), from dermal dendritic cells and keratinocytes. These prostaglandins then act on their respective receptors on vascular smooth muscle cells to cause relaxation.

Experimental Protocols

While specific protocols for in-vitro vasodilation studies of this compound Nicotinate are not available, the following represents a standard methodology for assessing the vasodilatory properties of a compound using isolated arterial rings. This protocol can be adapted to study this compound Nicotinate.

Isolated Aortic Ring Preparation and Vasodilation Assay

This protocol describes the preparation of isolated rat aortic rings and the subsequent measurement of isometric tension to assess vasodilation.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

This compound Nicotinate

-

Organ bath system with force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat in accordance with institutional guidelines.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Remove adherent connective and adipose tissue under a dissecting microscope.

-

Cut the aorta into rings of 3-4 mm in length.

-

-

Mounting:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

-

Connect the upper hook to a force transducer to record isometric tension.

-

Apply a resting tension of 2 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15 minutes.

-

-

Viability and Endothelium Integrity Check:

-

After equilibration, contract the rings with 60 mM KCl to check for viability.

-

Wash the rings and allow them to return to baseline.

-

Pre-contract the rings with phenylephrine (1 µM).

-

Once a stable contraction is reached, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.

-

-

Vasodilation Assay:

-

Wash the rings and allow them to return to baseline.

-

Induce a stable submaximal contraction with phenylephrine (1 µM).

-

Once the contraction plateau is reached, cumulatively add this compound Nicotinate at increasing concentrations (e.g., 10^-9 to 10^-4 M).

-

Record the relaxation response at each concentration.

-

Data Analysis:

-

Express the relaxation as a percentage of the phenylephrine-induced pre-contraction.

-

Plot a concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation).

Conclusion

While direct in-vitro evidence for the vasodilatory effects of this compound Nicotinate is sparse, the well-established mechanisms of its individual components—phosphodiesterase inhibition by this compound and prostaglandin release by nicotinic acid—provide a strong theoretical basis for its therapeutic action. The anti-proliferative effects of this compound Nicotinate on vascular smooth muscle cells further contribute to its potential vascular benefits. Future in-vitro studies employing isolated vessel preparations are warranted to quantify the direct vasodilatory potency and efficacy of this compound Nicotinate and to further elucidate the interplay between the cAMP and prostaglandin signaling pathways in its overall effect.

References

The Historical Development and Discovery of Xanthinol Nicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol nicotinate, a salt of the xanthine derivative this compound and nicotinic acid (niacin), is a vasoactive compound that has been utilized for its potential benefits in circulatory disorders. This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and mechanism of action of this compound nicotinate. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research. The guide includes a chronological account of its development, a detailed exploration of its dual-mechanism of action involving prostaglandin and cyclic adenosine monophosphate (cAMP) signaling pathways, a compilation of quantitative data from key clinical studies, and a description of relevant experimental protocols.

Historical Development and Discovery

Initially developed by the Suzhou Pharmaceutical Factory, this compound nicotinate emerged as a therapeutic agent for cerebrovascular and cardiovascular diseases.[1] Its journey from a novel compound to a clinically studied drug reflects the evolving understanding of vascular physiology and the pharmacological strategies to modulate it.

Evolution of Synthesis

The synthesis of this compound nicotinate has undergone several refinements aimed at improving yield, purity, and environmental sustainability.

-

Early Synthesis (mid-20th century): Initial synthetic routes likely involved the reaction of a this compound precursor with nicotinic acid. A 1986 publication by Schjelderup and Aasen described a one-pot synthesis of (R)-(-)-xanthinol nicotinate, highlighting a method for producing a specific stereoisomer.[2] This method involved reacting theophylline with (S)-(chloromethyl)oxirane to yield (S)-7-(3-chloro-2-hydroxypropyl)theophylline, which was then reacted with 2-(methylamino)ethanol to furnish (R)-xanthinol. This was subsequently crystallized as the nicotinate salt.[2]

-

Improved Industrial Processes (late 20th and early 21st century): A Chinese patent (CN102134241B) discloses a synthesis method aimed at industrial-scale production. This process involves synthesizing 2-hydroxy-3-(2-ethoxy-methylamino) chloropropane from epichlorohydrin and N-methylethanolamine. This intermediate is then reacted with theophylline and niacin in absolute ethyl alcohol to produce crude this compound nicotinate, which is subsequently refined.[3] This method is noted for its use of a less toxic and cheaper solvent compared to previous methods that used a mixture of toluene and isopropanol.[3]

-

Modern Chemoenzymatic Synthesis (2020): A more recent advancement in the synthesis of this compound nicotinate involves a chemoenzymatic approach. A 2020 study reported a concise route to enantiomerically enriched this compound nicotinate. The key step in this process is the enantioselective lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate. This biocatalytic method allows for the production of specific enantiomers with high purity.

Mechanism of Action

This compound nicotinate's pharmacological effects are a result of the synergistic actions of its two components, which are released upon administration: the this compound cation and the nicotinate anion. The primary mechanism involves vasodilation through two distinct signaling pathways.

Nicotinic Acid-Mediated Prostaglandin Pathway

The nicotinic acid component is responsible for the stimulation of prostaglandin synthesis in vascular endothelial cells. Prostaglandins, particularly prostacyclin (PGI2) and prostaglandin E2 (PGE2), are potent vasodilators.

The signaling cascade is initiated by the binding of nicotinic acid to its G-protein coupled receptor on endothelial cells. This activates phospholipase A2, which in turn liberates arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then metabolize arachidonic acid to produce various prostaglandins. PGI2 and PGE2 diffuse to adjacent vascular smooth muscle cells and bind to their respective receptors (IP and EP4 receptors). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which ultimately results in vasodilation.

This compound-Mediated Phosphodiesterase Inhibition and cAMP Pathway

The this compound component, being a theophylline derivative, acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides like cAMP. By inhibiting PDEs, this compound increases the intracellular concentration of cAMP in vascular smooth muscle cells.

The increased cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). MLCK is a key enzyme responsible for the phosphorylation of myosin light chains, a critical step in smooth muscle contraction. By inhibiting MLCK, this compound promotes the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. Xanthine derivatives have been shown to inhibit various PDE isoforms, including PDE1, PDE2, PDE3, and PDE4. The specific isoform selectivity of this compound likely contributes to its overall pharmacological profile.

Quantitative Data from Clinical Studies

Several clinical studies have investigated the efficacy of this compound nicotinate in various conditions. The following tables summarize some of the key quantitative findings.

Table 1: Efficacy in Peripheral Vascular Disease

| Study | Number of Patients | Treatment Group | Outcome Measure | Result | p-value |

| Davis & Rozov (1975) | 33 | This compound Nicotinate | Significant clinical and laboratory improvement in severe progressive obliterative vascular disease | 25 out of 33 patients (75.8%) showed significant improvement | < 0.001 |

| 33 | Placebo | 4 out of 33 patients (12.1%) showed improvement | |||

| Observational Study (2024) | 20 | This compound Nicotinate | Improvement in claudication distance in early-stage disease | Statistically significant improvement observed | 0.001 |

| 20 | This compound Nicotinate | Change in Ankle-Brachial Pressure Index (ABPI) | Positive change in ABPI after 3 months of treatment | Not reported |

Table 2: Effects on Memory

| Study | Number of Subjects | Age Group | Treatment Group | Outcome Measure | Result |

| Loriaux et al. (1985) | 96 (healthy) | Young & Middle-aged | Nicotinic Acid (141.7 mg) | Improvement in sensory register and short-term memory | 10-40% improvement compared to placebo, depending on the task |

| Old | This compound Nicotinate (500 mg) | Improvement in sensory register, short-term memory, and long-term memory | 10-40% improvement compared to placebo, depending on the task; predominantly found in the old age group |

Table 3: Effects on Blood Rheology

| Study | Number of Patients | Treatment Group | Outcome Measure | Result |

| Davis & Rozov (1975) | 33 | This compound Nicotinate | Whole-blood viscosity | Reduced in about half of the patients who were helped by the drug |

| Cholesterol | Reduced in about half of the patients who were helped by the drug | |||

| Fibrinogen | Reduced in about half of the patients who were helped by the drug |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound nicotinate.

Assessment of Claudication Distance

The assessment of claudication distance is crucial in evaluating the efficacy of treatments for peripheral arterial disease.

-

Objective: To measure the distance a patient can walk before the onset of claudication pain (Initial Claudication Distance, ICD) and the maximum distance they can walk (Absolute Claudication Distance, ACD).

-

Apparatus: A calibrated treadmill.

-

Procedure:

-

The patient rests in a supine position for at least 10 minutes before the test.

-

The treadmill is set to a constant speed (e.g., 3 km/h) and a fixed or progressively increasing grade (e.g., starting at 0% and increasing by 2% every 2 minutes).

-

The patient is instructed to walk on the treadmill and to report the onset of any leg pain. The distance at which pain begins is recorded as the ICD.

-

The patient continues to walk until the pain becomes too severe to continue. The total distance walked is recorded as the ACD.

-

The test is stopped if the patient experiences severe pain, or if other symptoms such as chest pain or dizziness occur.

-

Ankle-Brachial Pressure Index (ABPI) Measurement

The ABPI is a non-invasive method to assess the presence and severity of peripheral arterial disease.

-

Objective: To calculate the ratio of the systolic blood pressure at the ankle to the systolic blood pressure in the arm.

-

Apparatus: Doppler ultrasound device with a probe (8-10 MHz), sphygmomanometer with appropriate cuff sizes for the arm and ankle.

-

Procedure:

-

The patient rests in a supine position for at least 10 minutes.

-

The systolic blood pressure is measured in both brachial arteries using the Doppler probe to detect the arterial signal. The higher of the two readings is used as the brachial pressure.

-

The systolic blood pressure is measured in the dorsalis pedis and posterior tibial arteries of each ankle. The cuff is placed just above the malleoli.

-

The Doppler probe is used to detect the arterial signal at the ankle while the cuff is inflated and then slowly deflated. The pressure at which the signal returns is the systolic pressure.

-

The ABPI for each leg is calculated by dividing the higher of the two ankle systolic pressures for that leg by the higher of the two brachial systolic pressures.

-

Measurement of Whole-Blood Viscosity

Blood viscosity is a measure of the resistance of blood to flow and is an important factor in blood circulation.

-

Objective: To determine the viscosity of a whole blood sample.

-

Apparatus: A viscometer (e.g., cone-plate, capillary, or rotational viscometer).

-

Procedure (using a cone-plate viscometer):

-

A small sample of anticoagulated whole blood is placed on the stationary plate of the viscometer.

-

The cone is lowered into the sample, and the instrument is brought to a constant temperature (usually 37°C).

-

The cone is rotated at a constant speed, which creates a shear stress on the blood sample.

-

The torque required to rotate the cone is measured, and this is used to calculate the viscosity of the blood at that specific shear rate.

-

Measurements can be repeated at different rotational speeds to determine the viscosity at various shear rates.

-

Assessment of Memory Function

The assessment of memory in clinical trials for nootropic agents involves a battery of standardized neuropsychological tests.

-

Objective: To evaluate different aspects of memory, including sensory register, short-term memory, and long-term memory.

-

Tests:

-

Sensory Register: Tests such as the Sperling's partial report paradigm can be used to assess the initial, brief storage of sensory information.

-

Short-Term Memory: The Digit Span subtest from the Wechsler Adult Intelligence Scale (WAIS) is commonly used to measure the capacity of short-term memory.

-

Long-Term Memory:

-

Verbal Learning and Recall: The Rey Auditory Verbal Learning Test (RAVLT) or the Buschke Selective Reminding Test can be used to assess the ability to learn and remember a list of words over a delay.

-

Visual Memory: The Rey-Osterrieth Complex Figure Test can be used to evaluate the ability to recall a complex geometric figure.

-

-

-

Procedure:

-

A baseline assessment of memory function is conducted before the intervention.

-

The intervention (e.g., administration of this compound nicotinate or placebo) is carried out for a specified duration (e.g., 8 weeks).

-

A post-treatment assessment is conducted using the same battery of memory tests.

-

The changes in scores from baseline to post-treatment are compared between the treatment and placebo groups to determine the effect of the intervention.

-

Conclusion

This compound nicotinate is a compound with a long history of clinical use, particularly in the management of circulatory disorders. Its dual mechanism of action, involving both prostaglandin-mediated and cAMP-mediated vasodilation, provides a multifaceted approach to improving blood flow. While its use has varied over time and across different regions, the scientific principles underlying its pharmacological effects remain a subject of interest for researchers in vascular biology and drug development. This in-depth technical guide has provided a comprehensive overview of the historical development, synthesis, mechanism of action, and clinical evaluation of this compound nicotinate, serving as a valuable resource for the scientific community. Further research into the specific molecular interactions and long-term clinical outcomes will continue to refine our understanding of this vasoactive agent.

References

Xanthinol's Role in Cellular Metabolism and ATP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol nicotinate, a compound formed from this compound and nicotinic acid (niacin), has demonstrated effects on cellular metabolism, particularly in enhancing ATP production. This technical guide provides an in-depth analysis of the mechanisms by which this compound nicotinate influences key metabolic pathways. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its mode of action, experimental validation, and implications for therapeutic development. This document summarizes quantitative data, presents detailed experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

This compound nicotinate is a vasoactive substance known to improve blood flow and is used in the management of vascular disorders.[1][2] Its therapeutic effects are linked to its influence on cellular energy metabolism. The compound dissociates into this compound and nicotinic acid, both of which contribute to its metabolic effects.[1] Nicotinic acid serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular respiration and ATP synthesis.[3] this compound, a derivative of theophylline, is thought to facilitate the entry of nicotinic acid into cells and may possess its own metabolic activities.[3] This guide explores the intricate role of this compound nicotinate in modulating cellular metabolism with a focus on ATP production.

Mechanism of Action

The primary mechanism of this compound nicotinate involves increasing the intracellular availability of nicotinic acid, thereby boosting the pools of NAD+ and NADP+. These coenzymes are critical for the catabolic and anabolic pathways that generate ATP.

-

NAD+ and ATP Production: NAD+ is a key electron acceptor in glycolysis and the Krebs cycle. The NADH produced in these pathways donates electrons to the electron transport chain, driving oxidative phosphorylation and the generation of a significant amount of ATP. By increasing NAD+ levels, this compound nicotinate is proposed to enhance the overall capacity of these pathways.

-

Influence on Glucose Metabolism: Studies have shown that this compound nicotinate can increase glucose metabolism, leading to a subsequent rise in energy production. This is supported by findings in rat brains where this compound nicotinate administration led to a significant increase in ATP levels.

The proposed mechanism of action for this compound nicotinate's effect on cellular metabolism is depicted in the following signaling pathway diagram.

Quantitative Data on Metabolic Effects

Experimental studies, primarily in animal models, have provided quantitative insights into the effects of this compound nicotinate on cellular energy metabolism.

| Parameter | Organism/System | Treatment | Result | Reference |

| Brain ATP Concentration | Healthy Rats | Single oral administration of this compound nicotinate | Significant increase of ~35% at maximum | |

| Brain ATP Concentration | Hypoxemic Rats | This compound nicotinate | Antagonized the decrease of intracerebral ATP concentration by 50% | |

| Phosphorylation of Adenosine Phosphates | Rat Brain | Administration of this compound nicotinate and 32Pi | Activated phosphorylation of AMP to ADP and ATP | |

| Glucose Permeation | Rats with nephrogenic hypertension | This compound nicotinate | Normalized reduced glucose permeation rates to above control values |

Detailed Experimental Protocols

This section provides an overview of the methodologies that can be employed to investigate the effects of this compound nicotinate on cellular metabolism. While specific protocols for this compound nicotinate are not widely published, the following are standard methods that can be adapted.

Measurement of ATP Levels in Brain Tissue

This protocol is based on the findings of a study on the effect of this compound nicotinate on rat brain metabolism.

Objective: To quantify the concentration of ATP in brain tissue following the administration of this compound nicotinate.

Materials:

-

This compound nicotinate

-

Experimental animals (e.g., rats)

-

Liquid nitrogen

-

Perchloric acid

-

Potassium carbonate

-

ATP assay kit (luciferin-luciferase based)

-

Homogenizer

-

Centrifuge

-

Luminometer

Procedure:

-

Administer this compound nicotinate or a vehicle control to the experimental animals.

-

At specified time points, euthanize the animals and rapidly dissect the brain tissue.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in ice-cold perchloric acid.

-

Centrifuge the homogenate to pellet the protein precipitate.

-

Neutralize the supernatant with potassium carbonate and centrifuge to remove the potassium perchlorate precipitate.

-

Use the neutralized supernatant for ATP quantification using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate ATP concentration based on a standard curve.

Evaluation of 32Pi-Isotope Incorporation into Adenosine Phosphates

This method, adapted from a study on this compound nicotinate, allows for the assessment of the rate of ATP synthesis.

Objective: To measure the incorporation of radioactive phosphate (32Pi) into AMP, ADP, and ATP in brain tissue.

Materials:

-

This compound nicotinate

-

32P-orthophosphate (32Pi)

-

Experimental animals

-

Reagents for nucleotide extraction (e.g., perchloric acid)

-

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system

-

Scintillation counter

Procedure:

-

Administer this compound nicotinate or a vehicle control to the animals.

-

Inject 32Pi tracer.

-

At various time points, collect and freeze brain tissue as described in Protocol 4.1.

-

Extract nucleotides using perchloric acid.

-

Separate AMP, ADP, and ATP from the extract using TLC or HPLC.

-

Quantify the amount of radioactivity in the spots or fractions corresponding to AMP, ADP, and ATP using a scintillation counter.

-

Determine the specific activity of each nucleotide.

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol can be used to directly assess the effect of this compound nicotinate on mitochondrial respiration.

Objective: To measure the rate of oxygen consumption in mitochondria isolated from cells or tissues treated with this compound nicotinate.

Materials:

-

This compound nicotinate

-

Mitochondrial isolation kit

-

Respiration buffer

-

Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)

-

ADP

-

Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin)

-

High-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)

Procedure:

-

Isolate mitochondria from control and this compound nicotinate-treated cells or tissues.

-

Determine mitochondrial protein concentration.

-

Add a defined amount of mitochondria to the respirometer chamber containing respiration buffer and substrates.

-

Measure the basal oxygen consumption rate (State 2 respiration).

-

Add ADP to stimulate ATP synthesis and measure the active oxygen consumption rate (State 3 respiration).

-

Sequentially add inhibitors to assess the activity of different complexes of the electron transport chain and to determine non-mitochondrial oxygen consumption.

-

Calculate various parameters of mitochondrial function, such as the respiratory control ratio (RCR) and P/O ratio.

Impact on Core Metabolic Pathways

Glycolysis

By increasing the availability of NAD+, a crucial coenzyme for the enzyme glyceraldehyde-3-phosphate dehydrogenase, this compound nicotinate is expected to enhance the flux through the glycolytic pathway. However, direct quantitative data on the effect of this compound nicotinate on specific glycolytic enzymes is currently limited.

Krebs Cycle (Tricarboxylic Acid Cycle)

The Krebs cycle is a major hub of cellular metabolism, generating NADH and FADH2 for oxidative phosphorylation. The activity of several dehydrogenases in this cycle is NAD+-dependent. Therefore, an increase in the NAD+ pool by this compound nicotinate would likely upregulate the Krebs cycle, leading to increased production of reducing equivalents and ultimately ATP.

Oxidative Phosphorylation

The increased production of NADH from glycolysis and the Krebs cycle directly fuels the electron transport chain, enhancing the proton gradient across the inner mitochondrial membrane and subsequently driving ATP synthesis by ATP synthase.

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis. The first and rate-limiting enzyme of the PPP, glucose-6-phosphate dehydrogenase, is regulated by the NADP+/NADPH ratio. While the direct effect of this compound nicotinate on the PPP has not been extensively studied, its influence on the NADP+ pool suggests a potential for modulation of this pathway.

Conclusion

This compound nicotinate exerts a significant influence on cellular metabolism, primarily by increasing the intracellular availability of nicotinic acid and subsequently boosting the NAD+ and NADP+ pools. This enhancement of essential coenzymes leads to an upregulation of key energy-producing pathways, including glycolysis and the Krebs cycle, culminating in increased ATP synthesis through oxidative phosphorylation. The quantitative data from preclinical studies support its role as a cellular energy enhancer. Further research is warranted to elucidate the specific effects of this compound nicotinate on individual enzymes within these metabolic pathways and to explore its full therapeutic potential in conditions associated with impaired cellular energy metabolism.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. This compound nicotinate in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Xanthinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol, a potent water-soluble derivative of niacin, has been a subject of interest for its vasodilatory and metabolic-enhancing properties.[1][2] Primarily formulated as this compound Nicotinate, the salt of this compound and nicotinic acid, it has been investigated for its potential in improving cerebrovascular and peripheral vascular disorders.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with this compound.

Molecular Structure and Identification

This compound is a derivative of theophylline, a methylxanthine.[3] Its chemical structure is characterized by a substituted propyl chain attached to the theophylline core at the N7 position.

-

Chemical Name: 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione[2]

-

Synonyms: Xantinol, 7-(2-Hydroxy-3-(N-(2-hydroxyethyl)-N-methylamino)propyl)theophylline

-

Chemical Formula: C₁₃H₂₁N₅O₄

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below. It is important to note that much of the experimental data is available for this compound Nicotinate, the salt form.

| Property | Value | Source |

| Molecular Weight | 311.34 g/mol | |

| Melting Point | 179-180 °C | |

| Boiling Point | 589.3 °C at 760 mmHg | |

| Solubility | <1 mg/mL in water | |

| logP (Predicted) | -1.8 | |

| pKa (Strongest Basic, Predicted) | 8.86 | |

| Absorption Half-life | 0.4 h | |

| Volume of Distribution | 0.93 L/kg | |

| Total Body Clearance | 0.63 L/h/kg |

Pharmacology

The pharmacological effects of this compound are primarily attributed to its actions as a vasodilator and a metabolic enhancer. When administered as this compound Nicotinate, it dissociates into this compound and nicotinic acid, each contributing to the overall therapeutic effect.

Mechanism of Action: Vasodilation

This compound is believed to exert its vasodilatory effects through the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.

Mechanism of Action: Enhanced Glucose Metabolism

The nicotinic acid component of this compound Nicotinate serves as a precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy metabolism. By increasing the intracellular pool of NAD+, this compound Nicotinate is thought to enhance glucose metabolism.

Experimental Protocols

This section outlines the general methodologies for the synthesis of this compound Nicotinate and its biological evaluation.

Synthesis of this compound Nicotinate

A common synthetic route involves the reaction of theophylline with an epichlorohydrin derivative followed by reaction with N-methylethanolamine and subsequent salt formation with nicotinic acid.

References

Xanthinol Analogues: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol, a derivative of theophylline, and its analogues represent a class of compounds with significant therapeutic potential, primarily attributed to their effects on the cardiovascular and central nervous systems. This technical guide provides an in-depth overview of this compound analogues, focusing on their synthesis, pharmacological properties, and mechanisms of action. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals. The primary focus is on this compound nicotinate and diprophylline, the most studied analogues, while also exploring the broader context of 7-substituted xanthine derivatives.

Introduction

Xanthine derivatives, including naturally occurring compounds like caffeine and theophylline, have long been recognized for their diverse pharmacological effects.[1] this compound, chemically known as 7-[2-hydroxy-3-(N-(2-hydroxyethyl)-N-methylamino)propyl]theophylline, is a synthetic derivative of theophylline.[2] Its analogues, particularly this compound nicotinate, have been investigated for their vasodilatory and nootropic properties.[2][3] These compounds offer a promising scaffold for the development of novel therapeutics targeting a range of conditions, from peripheral vascular diseases to neurodegenerative disorders.[4] This guide aims to consolidate the current technical knowledge on this compound analogues to facilitate further research and development in this area.

Chemical Synthesis of this compound Analogues

The synthesis of this compound and its analogues typically involves the modification of the theophylline scaffold at the N-7 position. A general synthetic approach involves the alkylation of theophylline with a suitable haloalkanol or epoxide.

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of theophylline with epichlorohydrin, followed by a reaction with N-methylethanolamine.

Synthesis of Diprophylline (7-(2,3-dihydroxypropyl)theophylline)

Diprophylline, a close analogue of this compound, can be synthesized by reacting theophylline with a glycerol derivative or a suitable epoxide.

General Synthesis of 7-Substituted Theophylline Derivatives

The synthesis of a broader range of this compound analogues can be achieved through the alkylation of theophylline with various functionalized alkyl halides. For example, 7-(2-chloroethyl)theophylline can be prepared by reacting theophylline with 1-bromo-2-chloroethane. This intermediate can then be reacted with various amines or other nucleophiles to generate a library of 7-substituted derivatives.

Pharmacological Properties and Quantitative Data

The pharmacological effects of this compound analogues are primarily centered on their actions as vasodilators and their influence on cellular metabolism and signaling.

Pharmacokinetics

This compound nicotinate is readily absorbed after oral administration, with an absorption half-life of approximately 0.4 hours. It is rapidly metabolized into nicotinic acid and the positively charged this compound ion. The volume of distribution for this compound is reported to be 0.93 L/kg. The elimination half-life is approximately 1.67 hours, with a total body clearance rate of 0.63 L/h/kg. Metabolites include stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Absorption Half-Life | 0.4 h | |

| Volume of Distribution | 0.93 L/kg | |

| Elimination Half-Life | 1.67 h | |

| Total Body Clearance | 0.63 L/h/kg |

Pharmacodynamics and Efficacy

This compound analogues exhibit a range of pharmacodynamic effects, including vasodilation, bronchodilation, and neuroprotective actions.

Table 2: In Vitro Potency of Xanthine Derivatives as Phosphodiesterase (PDE) Inhibitors

| Compound | Target | IC50 (µM) | Reference | | :--- | :--- | :--- | | Propentofylline | PDE II (cGMP-stimulated) | 20 | | | Xanthine Analogue (Compound 25) | PDE5 | 0.0006 | | | Sildenafil (for comparison) | PDE5 | 0.0035 | |

Table 3: Antagonist Affinity of Xanthine Derivatives at Adenosine Receptors

| Compound | Target | Ki (nM) | Reference | | :--- | :--- | :--- | | 1,3-Dipropyl-8-cyclopentylxanthine | A1 Receptor | 0.47 | | | 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | A1 Receptor | 0.3 - 8.6 | | | 1,3-Diethyl-8-phenylxanthine | A2 Receptor | 200 | |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogues are mediated through their interaction with several key signaling pathways. The primary mechanisms involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Xanthine derivatives are structurally similar to adenosine and can act as antagonists at A1 and A2A adenosine receptors. By blocking these receptors, they can modulate downstream signaling cascades, leading to effects such as increased neuronal firing and vasodilation.

Phosphodiesterase (PDE) Inhibition

By inhibiting PDE enzymes, this compound analogues prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, culminating in smooth muscle relaxation, vasodilation, and other cellular responses.

Potential Therapeutic Applications

The unique pharmacological profile of this compound analogues makes them attractive candidates for a variety of therapeutic applications.

Cardiovascular Diseases

The vasodilatory properties of this compound analogues have been explored for the treatment of peripheral vascular disease. By improving blood flow and reducing peripheral vascular resistance, these compounds can alleviate symptoms such as intermittent claudication.

Neurodegenerative Diseases and Cognitive Enhancement

This compound nicotinate has been shown to improve memory and cognitive function, particularly in elderly individuals. This effect is thought to be due to enhanced cerebral blood flow, improved glucose metabolism in the brain, and potential neuroprotective mechanisms. Clinical studies have investigated the efficacy of this compound nicotinate in patients with dementia, with some studies showing statistically significant improvements in cognitive function compared to placebo.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the pharmacological properties of this compound analogues.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound analogues on PDE activity.

Principle: This assay measures the hydrolysis of cAMP or cGMP by PDE. The amount of remaining cyclic nucleotide is quantified, often using a competitive binding assay or a coupled enzymatic reaction that produces a detectable signal (e.g., luminescence or color).

General Protocol:

-

Reaction Setup: In a microplate, combine a purified PDE enzyme, the test compound (this compound analogue) at various concentrations, and a buffer solution.

-

Initiation: Start the reaction by adding the substrate (cAMP or cGMP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction using a PDE inhibitor (e.g., IBMX) or by heat inactivation.

-

Detection: Quantify the amount of remaining cAMP or cGMP using a detection kit. This often involves a secondary reaction where the cyclic nucleotide competes with a labeled counterpart for binding to a specific antibody or protein, or a kinase reaction where the remaining cyclic nucleotide drives ATP consumption, which is then measured.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Vasodilation Assay (Aortic Ring Assay)

Objective: To assess the vasodilatory effects of this compound analogues on isolated blood vessels.

Principle: The contractility of aortic rings is measured in an organ bath. The ability of a test compound to relax pre-constricted aortic rings is a measure of its vasodilatory activity.

General Protocol:

-

Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat) and cut it into rings of approximately 1-2 mm in length.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: Allow the rings to equilibrate under a resting tension.

-

Pre-constriction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Compound Addition: Add the this compound analogue at cumulative concentrations to the organ bath and record the changes in tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot a concentration-response curve to determine the EC50 value.

Assessment of Cognitive Enhancement in Animal Models

Objective: To evaluate the effects of this compound analogues on learning and memory in rodent models.

Principle: Various behavioral tests are used to assess different aspects of cognitive function. Common tests include the Morris water maze, Y-maze, and novel object recognition test.

General Protocol (Y-Maze Test for Spatial Working Memory):

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place a rodent at the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

-

Data Analysis:

-

A "spontaneous alternation" is defined as consecutive entries into three different arms.

-

Calculate the percentage of spontaneous alternations: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

-

An increase in the percentage of spontaneous alternations in the treated group compared to the control group suggests an improvement in spatial working memory.

-

Conclusion

This compound analogues, particularly this compound nicotinate and diprophylline, have demonstrated a range of pharmacological activities that make them promising candidates for the treatment of cardiovascular and neurodegenerative disorders. Their mechanisms of action, primarily involving adenosine receptor antagonism and phosphodiesterase inhibition, are well-aligned with therapeutic strategies for these conditions. While the existing data is encouraging, further research is needed to fully elucidate the structure-activity relationships within this class of compounds and to explore the therapeutic potential of novel, more selective analogues. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this versatile and promising class of molecules.

References

- 1. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative structure-activity relationship study of some 7-substituted theophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+-)-diprophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Pharmacokinetics and Bioavailability of Xanthinol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Xanthinol in preclinical models. While specific quantitative data from head-to-head comparative preclinical studies are limited in publicly available literature, this document synthesizes the existing knowledge on its absorption, distribution, metabolism, and excretion (ADME) profile, alongside detailed experimental methodologies and conceptual signaling pathways.

Core Pharmacokinetic Parameters

| Parameter | Value | Species/Model | Notes |

| Absorption Half-life (t½a) | 0.4 h[1] | Not Specified | Suggests rapid absorption from the site of administration. |

| Volume of Distribution (Vd) | 0.93 L/kg[1] | Not Specified | Indicates that the drug distributes into the tissues. |

| Elimination Half-life (t½β) | 1.67 h[1] | Not Specified | Reflects a relatively rapid elimination from the body. |

| Total Body Clearance | 0.63 L/h/kg[1] | Not Specified | - |

| Metabolism | Metabolized to two stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines.[1] | Rat | These metabolites are described as semiacetals of a terminal aldehyde formed from this compound. |

| Excretion | 7-8% of the eliminated drug is found in the urine as the two main stereoisomeric metabolites. | Rat | - |

Experimental Protocols

Detailed experimental protocols from specific preclinical pharmacokinetic studies of this compound are scarce. Therefore, this section outlines a representative, comprehensive protocol for conducting a pharmacokinetic study of this compound in a rat model, based on established methodologies in the field.

Animal Model and Husbandry

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the initiation of the study.

Drug Administration

-

Formulation: this compound nicotinate can be dissolved in sterile water or saline for both oral and intravenous administration.

-

Oral Administration (PO):

-

Dose: A representative dose could be in the range of 10-50 mg/kg.

-

Procedure: Administer the drug solution via oral gavage using a suitable gavage needle. The volume should not exceed 10 mL/kg.

-

-

Intravenous Administration (IV):

-

Dose: A lower dose, for example, 1-5 mg/kg, is typically used for intravenous administration.

-

Procedure: Administer the drug solution as a bolus injection into the tail vein or a cannulated jugular vein over a short period (e.g., 1-2 minutes).

-

Blood Sample Collection

-

Method: Blood samples (approximately 0.2-0.3 mL) can be collected via a cannulated jugular vein or from the tail vein at predetermined time points.

-

Time Points: A typical sampling schedule for a pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sample Processing:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS for this compound Quantification

The following is an adapted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma, based on a validated method in human plasma.

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an internal standard solution (e.g., a structurally similar compound not present in the sample).

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-